N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide
Description
N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety substituted with a methyl group at the 2-position and a methylsulfonylphenyl group at the 4-position. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amine-containing heterocycles, as exemplified in related compounds .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-17-14-8-5-12(9-15(14)22-10)18-16(19)11-3-6-13(7-4-11)23(2,20)21/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJSZYFZHGUJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide typically involves the reaction of 2-methylbenzothiazole with 4-(methylsulfonyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Heterocycle vs.
Physicochemical and Pharmacological Profiles
Spectral and Tautomeric Behavior
- IR Spectroscopy : The absence of C=O stretching (~1660–1682 cm⁻¹) in triazole derivatives (e.g., compounds 7–9) confirms cyclization, whereas the target compound retains the benzamide carbonyl, observable at ~1680 cm⁻¹ .
- Tautomerism : Unlike tautomer-sensitive triazoles (e.g., thione-thiol equilibria in compounds 7–9), the target compound’s benzo[d]thiazole system remains stable, avoiding tautomeric shifts that could complicate bioactivity .
Pharmacological Implications
- Receptor Targeting: Compound 3 () acts as a covalent partial agonist for the adenosine A1 receptor, suggesting that the methylsulfonylbenzamide scaffold may be adaptable for GPCR modulation .
- Solubility and Bioavailability : The morpholine carbonyl in 65373-29-7 () enhances solubility compared to the target compound’s sulfonyl group, which is more polar but prone to metabolic sulfonation .
Biological Activity
N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2-methylbenzothiazole with 4-(methylsulfonyl)benzoyl chloride, often in the presence of a base like triethylamine to facilitate the reaction. This process can be optimized for yield and purity through various chemical engineering techniques.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of this compound. A study focusing on thiazole derivatives demonstrated that compounds similar to this one exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans .
Comparative Antimicrobial Efficacy
| Compound | MIC (μg/mL) | Bacteria Tested |
|---|---|---|
| This compound | 3.9 | S. aureus, A. xylosoxidans |
| 4-tert-butyl derivative | Low | Various strains |
| 4-isopropyl derivative | Low | Various strains |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies have shown that similar benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes and pathways crucial for cancer cell survival. For example, it may interact with proteins involved in apoptosis and cell cycle regulation, leading to increased cancer cell death .
Case Studies
- Antibacterial Study : A series of thiazole derivatives were synthesized and tested for antibacterial activity. The results indicated that modifications on the benzamide moiety significantly influenced antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed IC50 values lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer agent .
Q & A
Q. What are the recommended synthetic routes for N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling the benzothiazole amine derivative with 4-(methylsulfonyl)benzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Step 1 : Preparation of the benzothiazole intermediate via cyclization of 2-methyl-6-aminobenzothiazole using thiourea and hydrochloric acid .
- Step 2 : Activation of 4-(methylsulfonyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) at reflux .
- Step 3 : Amide bond formation in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, stirred at 0–5°C for 24 hours .
Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling, and purify via silica gel chromatography (hexane/ethyl acetate gradient) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and assessing purity?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the benzothiazole and methylsulfonyl groups. For example, the methylsulfonyl proton appears as a singlet near δ 3.1–3.3 ppm, while aromatic protons in the benzothiazole ring resonate between δ 7.5–8.5 ppm .
- ESI-MS : Validate molecular weight (e.g., [M+H]+ at m/z 359.1) and detect impurities .
- HPLC : Use a C18 column (MeCN:H₂O, 70:30, 0.1% TFA) with UV detection at 254 nm; retention time ~8.2 minutes .
Q. What in vitro biological assays have been utilized to evaluate the compound’s activity, and what key parameters should be considered?
- Methodological Answer :
- Anticancer Activity : MTT assays against HeLa or MCF-7 cells (IC₅₀ determination), with cisplatin as a positive control. Note: Ensure cell viability >90% in vehicle-treated controls .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR2) using ADP-Glo™ kits. IC₅₀ values <1 µM suggest high potency .
- Key Parameters : Include solubility in DMSO (<10 mM stock), stability in assay buffer (pH 7.4, 37°C), and cytotoxicity thresholds (e.g., IC₅₀ <10 µM for hit prioritization) .
Advanced Research Questions
Q. How does the substitution pattern on the benzothiazole and benzamide moieties influence biological activity, based on structure-activity relationship (SAR) studies?
- Methodological Answer :
- Benzothiazole Modifications : Replacing the 2-methyl group with bulkier substituents (e.g., trifluoromethyl) increases lipophilicity and enhances membrane permeability but may reduce solubility .
- Benzamide Modifications : The methylsulfonyl group at the 4-position is critical for hydrogen bonding with kinase ATP pockets. Substitution with nitro or cyano groups reduces potency by 10-fold .
- Key Insight : Analogues with electron-withdrawing groups on the benzamide ring show improved IC₅₀ values in kinase inhibition assays .
Q. What methodologies are employed to resolve discrepancies in biological activity data across different experimental models?
- Methodological Answer :
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines (e.g., HeLa vs. HepG2) .
- Orthogonal Assays : Confirm apoptosis induction via Annexin V-FITC/PI flow cytometry if MTT results are ambiguous .
- Proteomic Profiling : Identify off-target effects using kinome-wide screening (e.g., KINOMEscan®) to explain unexpected activity in certain models .
Q. What strategies are recommended for improving the compound’s aqueous solubility and bioavailability in preclinical development?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or PEGylated groups at the benzamide’s sulfonyl moiety to enhance solubility (e.g., logP reduction from 3.5 to 2.1) .
- Co-Solvent Systems : Use 10% β-cyclodextrin in PBS (pH 6.8) to stabilize the compound during in vivo pharmacokinetic studies .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve oral bioavailability; achieve >50% drug release over 24 hours .
Q. What target identification approaches have been successfully applied to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by monitoring thermal stabilization in lysates treated with the compound (e.g., HSP90 stabilization observed at 42°C) .
- CRISPR-Cas9 Knockout Screens : Validate kinase targets (e.g., EGFR) by correlating gene knockout with resistance to the compound .
- Molecular Docking : Use AutoDock Vina to predict binding to the ATP pocket of VEGFR2 (ΔG < -9 kcal/mol suggests strong binding) .
Q. How do stability studies under varying pH and temperature conditions inform formulation development?
- Methodological Answer :
- pH Stability : The compound degrades rapidly at pH <3 (t₁/₂ <1 hour) but remains stable at pH 5–8 (t₁/₂ >48 hours), necessitating enteric-coated tablets for oral delivery .
- Thermal Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles to prevent >5% degradation over 6 months .
- Photostability : Protect from UV light (λ <420 nm) to avoid sulfonyl group oxidation; use amber vials for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
